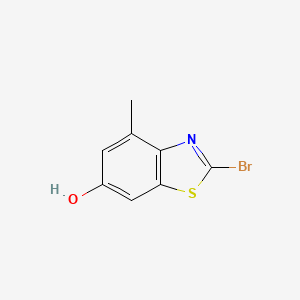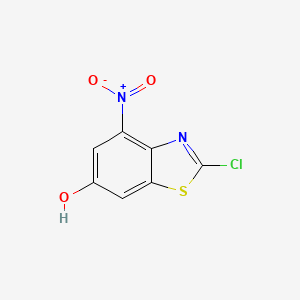![molecular formula C7H4BrN3O2 B3219320 4-bromo-3-nitro-1H-pyrrolo[3,2-c]pyridine CAS No. 1190317-58-8](/img/structure/B3219320.png)
4-bromo-3-nitro-1H-pyrrolo[3,2-c]pyridine
Overview
Description
4-Bromo-3-nitro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of a bromine atom at the 4th position and a nitro group at the 3rd position on the pyrrolo[3,2-c]pyridine ring system. It is a light brown solid with a molecular formula of C7H4BrN3O2 and a molecular weight of 242.03 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-nitro-1H-pyrrolo[3,2-c]pyridine typically involves the bromination and nitration of the pyrrolo[3,2-c]pyridine core. One common method includes the following steps:
Bromination: The pyrrolo[3,2-c]pyridine core is treated with bromine in the presence of a suitable catalyst to introduce the bromine atom at the 4th position.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-nitro-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, primary or secondary amines, and thiols. Typical conditions involve heating the compound with the nucleophile in a suitable solvent.
Reduction Reactions: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by the nucleophile.
Reduction Reactions: The major product is 4-amino-3-nitro-1H-pyrrolo[3,2-c]pyridine.
Scientific Research Applications
4-Bromo-3-nitro-1H-pyrrolo[3,2-c]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including kinase inhibitors and other therapeutic agents.
Medicine: Research is ongoing to explore its potential as an anticancer and anti-inflammatory agent.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-bromo-3-nitro-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit certain kinases, which are enzymes involved in cell signaling pathways. By inhibiting these kinases, the compound can interfere with cell proliferation and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrrolo[2,3-c]pyridine: Similar in structure but lacks the nitro group at the 3rd position.
3-Bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine: Similar but with different positioning of the bromine and nitro groups.
Uniqueness
4-Bromo-3-nitro-1H-pyrrolo[3,2-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and nitro groups allows for diverse chemical modifications and potential therapeutic applications .
Properties
IUPAC Name |
4-bromo-3-nitro-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-7-6-4(1-2-9-7)10-3-5(6)11(12)13/h1-3,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVKTBWXHDMQES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1NC=C2[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-chloro-1H-pyrrolo[3,2-b]pyridin-6-ol](/img/structure/B3219251.png)
![5-Bromo-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B3219252.png)
![5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B3219253.png)
![3-amino-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B3219269.png)
![6-nitro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B3219276.png)
![6-nitro-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B3219278.png)
![5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B3219289.png)
![3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3219297.png)
![5-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B3219305.png)
![4-bromo-3-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3219310.png)
![3,5-dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3219316.png)
![6-methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3219324.png)

